

# A Comprehensive Spectroscopic Guide to Methyl 5-bromo-2-(methylthio)benzoate

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## Compound of Interest

Compound Name: Methyl 5-bromo-2-(methylthio)benzoate

Cat. No.: B1604435

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Methyl 5-bromo-2-(methylthio)benzoate**, a key intermediate in various synthetic applications.

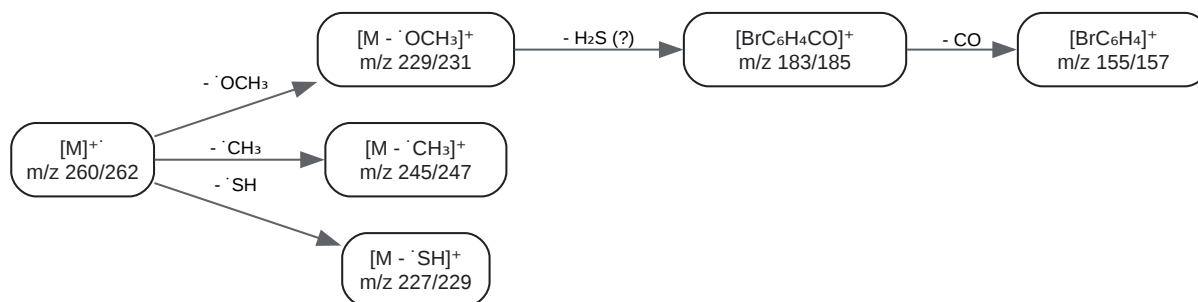
Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral features, grounded in established principles and supported by comparative data from related structural motifs.

## Introduction

**Methyl 5-bromo-2-(methylthio)benzoate** (CAS 929000-14-6) is a substituted aromatic compound with the molecular formula  $C_9H_9BrO_2S$  and a molecular weight of 261.13 g/mol. Its structure, featuring a bromine atom, a methylthio group, and a methyl ester substituent on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry. This guide will delve into the predicted and expected spectroscopic data for this compound, providing a robust framework for its identification and characterization.

## Molecular Structure and Key Features

The unique arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectroscopic behavior of the molecule.



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